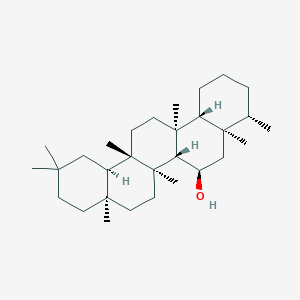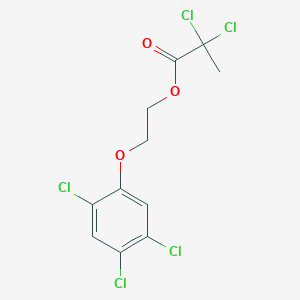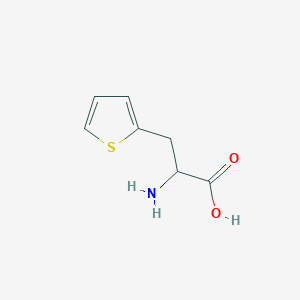
Epiputranjivol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiputranjivol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Epiputranjivol is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, altering their function and activity. This interaction can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Epiputranjivol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Epiputranjivol in lab experiments is its specificity. It can target specific proteins and enzymes, allowing researchers to study their function and activity in detail. However, one of the limitations of using Epiputranjivol is its cost. The synthesis method is complex and expensive, making it difficult for some researchers to obtain.
Future Directions
There are several future directions for the use of Epiputranjivol in scientific research. One area of interest is the development of new drugs and therapies for various diseases. Epiputranjivol has shown promise in the treatment of cancer and Alzheimer's, and further research in this area is needed. Another direction is the study of its potential effects on other physiological processes, such as metabolism and immune function.
Conclusion:
In conclusion, Epiputranjivol is a chemical compound that has significant potential in scientific research. Its synthesis method is complex, but its specificity and unique biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Synthesis Methods
Epiputranjivol is synthesized using a specific method that involves the reaction of several chemical compounds. The process involves the use of a catalyst and requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time. The resulting product is a white crystalline powder that is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
Epiputranjivol has a wide range of applications in scientific research. It is commonly used in the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. It has also been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's.
properties
CAS RN |
18671-57-3 |
|---|---|
Product Name |
Epiputranjivol |
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol |
InChI |
InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI Key |
RYHFAMWSYGRMTM-OYJDITGBSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Canonical SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















